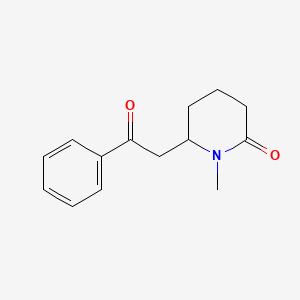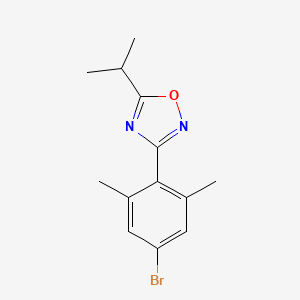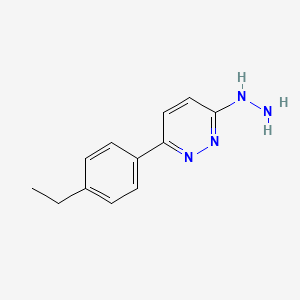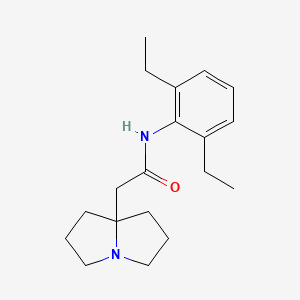![molecular formula C16H23N3O B14378433 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea](/img/structure/B14378433.png)
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea is an organic compound with a complex structure that includes both urea and imine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea typically involves the reaction of diethylamine with an appropriate isocyanate to form the urea backbone. The imine group is introduced through a condensation reaction between an aldehyde and an amine. The reaction conditions often require a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form an oxime.
Reduction: The imine group can be reduced to form an amine.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted ureas.
Wissenschaftliche Forschungsanwendungen
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The urea group can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea: Unique due to its specific combination of urea and imine groups.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]carbamate: Similar structure but with a carbamate group instead of urea.
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]thiourea: Contains a thiourea group, which can alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to undergo various reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H23N3O |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
1,1-diethyl-3-[(E)-4-phenyliminopent-2-en-2-yl]urea |
InChI |
InChI=1S/C16H23N3O/c1-5-19(6-2)16(20)18-14(4)12-13(3)17-15-10-8-7-9-11-15/h7-12H,5-6H2,1-4H3,(H,18,20)/b14-12+,17-13? |
InChI-Schlüssel |
VHEGQMMDFBJMED-WMLKXFTGSA-N |
Isomerische SMILES |
CCN(CC)C(=O)N/C(=C/C(=NC1=CC=CC=C1)C)/C |
Kanonische SMILES |
CCN(CC)C(=O)NC(=CC(=NC1=CC=CC=C1)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3,5-Bis(methylsulfanyl)[1,1'-biphenyl]-4-ol](/img/structure/B14378394.png)
![2,4-Dichloro-1-[3-(phenylmethanesulfonyl)propoxy]benzene](/img/structure/B14378397.png)
![1-[5-(3-Nitrophenoxy)pentyl]-1H-imidazole](/img/structure/B14378398.png)

![tert-Butyl(dimethyl){[2-(phenylsulfanyl)furan-3-yl]methoxy}silane](/img/structure/B14378408.png)



![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-methylphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14378421.png)

